Fmoc-L-Kynurenine

Catalog No.
S2997147
CAS No.
831210-89-0
M.F
C25H22N2O5
M. Wt
430.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Kynurenine

CAS Number

831210-89-0

Product Name

Fmoc-L-Kynurenine

IUPAC Name

(2S)-4-(2-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid

Molecular Formula

C25H22N2O5

Molecular Weight

430.46

InChI

InChI=1S/C25H22N2O5/c26-21-12-6-5-11-19(21)23(28)13-22(24(29)30)27-25(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14,26H2,(H,27,31)(H,29,30)/t22-/m0/s1

InChI Key

GKNQSJVSXLYNBV-QFIPXVFZSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)C4=CC=CC=C4N)C(=O)O

Solubility

not available

Specific Scientific Field

Fmoc-L-Kynurenine is primarily studied in the field of biochemistry, specifically within the broader context of tryptophan metabolism and the kynurenine pathway. This pathway involves the enzymatic conversion of tryptophan into various metabolites, including kynurenic acid, quinolinic acid, and L-kynurenine .

Results and Outcomes

Quantitative Data:

    Cell viability: Fmoc-L-Kynurenine treatment increases cell survival in neuronal cultures exposed to oxidative stress or excitotoxic insults.

    Neuroinflammation: Reduced levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) are observed in animal models treated with Fmoc-L-Kynurenine.

    Oxidative stress markers: Decreased lipid peroxidation and increased antioxidant enzyme activity (e.g., superoxide dismutase) indicate reduced oxidative damage.

Future Directions: While promising, Fmoc-L-Kynurenine’s full potential remains to be explored. Researchers should:

Fmoc-L-Kynurenine is a non-proteinogenic amino acid derivative of kynurenine, which is an oxidation product of tryptophan. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protective group, which is commonly used in peptide synthesis to protect the amino group during the coupling process. Kynurenine itself plays a significant role in various biological processes and is involved in the metabolic pathway of tryptophan, leading to the production of several bioactive compounds. The Fmoc group enhances the stability and solubility of kynurenine, making it suitable for solid-phase peptide synthesis and other chemical applications .

Fmoc-L-Asp(NH2)-Ph does not have a direct mechanism of action as it's a building block for peptides. Its significance lies in enabling the controlled assembly of peptides with the desired functionality due to the presence of the 2-aminophenyl group. This group can be used for:

  • Attaching fluorescent tags for peptide visualization.
  • Conjugating the peptide to other molecules like nanoparticles for targeted drug delivery.
  • Introducing specific binding functionalities for applications in diagnostics or biosensors.
  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to local regulations.
Typical of amino acids, including:

  • Coupling Reactions: Fmoc-L-Kynurenine can be coupled with other amino acids to form peptides using standard coupling reagents such as carbodiimides.
  • Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to expose the free amino group for further reactions.
  • Cyclization Reactions: It can undergo cyclization reactions, such as Camps cyclization, under specific conditions, leading to the formation of quinolone derivatives .

Kynurenine and its derivatives, including Fmoc-L-Kynurenine, exhibit various biological activities:

  • Neurotransmission: Kynurenine is involved in neurotransmitter metabolism and has been implicated in neurodegenerative diseases due to its effects on glutamate signaling.
  • Immunomodulation: It plays a role in immune response regulation and may influence inflammation through its metabolites.
  • Antimicrobial Properties: Kynurenine derivatives are part of the structure of daptomycin, an antibiotic effective against resistant Gram-positive bacteria .

The synthesis of Fmoc-L-Kynurenine typically involves:

  • Starting Material: Tryptophan or its derivatives serve as starting materials.
  • Oxidation Steps: Sequential oxidation steps convert the indole ring of tryptophan into the keto-aniline moiety characteristic of kynurenine.
  • Fmoc Protection: The amino group is protected using Fmoc chloride to yield Fmoc-L-Kynurenine .

Additionally, solid-phase peptide synthesis techniques can incorporate Fmoc-L-Kynurenine into larger peptide chains efficiently.

Fmoc-L-Kynurenine has several applications in research and pharmaceuticals:

  • Peptide Synthesis: It is widely used in solid-phase peptide synthesis for creating peptides that include kynurenine residues.
  • Model Peptides: Researchers utilize it to create model peptides for structural and functional studies related to neurobiology and immunology.
  • Drug Development: Its role in the synthesis of daptomycin highlights its importance in developing new antibiotics .

Studies on Fmoc-L-Kynurenine's interactions often focus on its role as a building block in peptides that interact with biological targets. Research has shown that kynurenine derivatives can modulate receptor activity and influence cellular signaling pathways. Interaction studies typically utilize techniques such as:

  • Binding Assays: To determine affinity for neurotransmitter receptors.
  • Cell-Based Assays: To evaluate biological activity and effects on cell signaling.

These studies help elucidate the compound's potential therapeutic roles .

Several compounds are structurally or functionally similar to Fmoc-L-Kynurenine. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
L-TryptophanPrecursor to kynurenine; essential amino acidNatural amino acid involved in protein synthesis
5-HydroxytryptophanPrecursor to serotonin; involved in mood regulationDirectly linked to neurotransmitter synthesis
Kynurenic AcidMetabolite of kynurenine; neuroprotective propertiesExhibits antagonist activity at NMDA receptors
Fmoc-L-TryptophanSimilar protective group; used in peptide synthesisDirectly related precursor for kynurenine

Fmoc-L-Kynurenine stands out due to its specific role as a kynurenine derivative with protective groups that facilitate its incorporation into peptides while maintaining its biological relevance.

Kynurenine research originated in 1853 with its discovery in canine urine, though its structure remained uncharacterized until 1927, when Y. Kotake first isolated it. Early studies focused on its role as a tryptophan degradation product, but by the mid-20th century, investigations expanded to its metabolic pathway. The kynurenine pathway was recognized as the primary route for tryptophan catabolism, producing neuroactive metabolites like kynurenic acid (neuroprotective) and quinolinic acid (neurotoxic).

In the 1980s, researchers identified kynurenine’s involvement in immune regulation through indoleamine 2,3-dioxygenase (IDO) activation, linking it to conditions like cancer immune evasion and neuropsychiatric disorders. This period also saw the first attempts to synthesize kynurenine derivatives for biochemical studies, though challenges in stabilizing its reactive amine group limited progress.

Derivation Routes from Tryptophan Precursors

Fmoc-L-Kynurenine is primarily synthesized through oxidative modification of tryptophan (Trp). The process begins with Trp oxidation to kynurenine (Kyn) or N-formylkynurenine (NFK), followed by Fmoc protection. Two main routes dominate:

  • Direct Oxidation of Tryptophan:
    Trp undergoes oxidation via ROS or chemical agents like ozone. For example, on-resin ozonolysis of Trp-containing peptides efficiently generates Kyn without intermediate isolation [7]. This method minimizes side reactions and is compatible with SPPS workflows.

  • Acid Hydrolysis of N-Formylkynurenine:
    Fmoc-NFK, synthesized by oxidizing Trp with performic acid, is hydrolyzed under acidic conditions (e.g., 6 M HCl) to yield Fmoc-Kyn [5] [9]. This route ensures high purity but requires careful control of hydrolysis duration to prevent degradation.

A comparative analysis reveals that on-resin ozonolysis offers superior yields (>90%) for peptide-bound Kyn, while solution-phase NFK hydrolysis is preferred for bulk Fmoc-Kyn synthesis [5] [7].

Fmoc Protection Methodologies for Kynurenine

Introducing the Fmoc group to Kynurenine involves protecting the α-amino group while leaving the side chain available for further modifications. Key strategies include:

  • Fmoc-Succinimide Activation:
    Kynurenine reacts with Fmoc-succinimide in dimethylformamide (DMF) under basic conditions (pH 8–9). This method achieves >85% yield but requires anhydrous conditions to avoid Fmoc cleavage [9].

  • In-Situ Protection During SPPS:
    For peptide synthesis, Fmoc-Kyn-OH is directly incorporated into growing peptide chains using standard coupling reagents (e.g., HBTU/HOBt). Pre-activation with phosphonium salts enhances coupling efficiency, particularly for sterically hindered Kyn derivatives [6].

Notably, Fmoc protection prevents Trp reattachment during arginine deprotection in SPPS, a common issue when using sulfonyl-based protecting groups [8].

Structural Variations of Protected Kynurenine

Fmoc-L-Kyn(Boc)-OH: Synthesis and Characteristics

Fmoc-L-Kyn(Boc)-OH is synthesized by introducing a tert-butoxycarbonyl (Boc) group to the anthraniloyl side chain of Kyn. The process involves:

  • Boc protection of Trp’s indole nitrogen using di-tert-butyl dicarbonate.
  • Oxidation of Boc-Trp to Boc-Kyn via ozonolysis or performic acid.
  • Fmoc protection of the α-amino group [6].

This derivative exhibits enhanced stability in basic SPPS conditions (e.g., 20% 2-methylpiperidine/DMF) and prevents Camps cyclization, a side reaction that forms 4-quinolone byproducts [6].

Fmoc-L-Kyn(CHO)-OH: Preparation and Stability

Fmoc-L-Kyn(CHO)-OH features a formyl group on the anthraniloyl side chain. It is synthesized by:

  • Formylation of Trp using acetic-formic anhydride.
  • Oxidation to NFK followed by hydrolysis to Kyn(CHO).
  • Fmoc protection [6].

While this derivative facilitates selective deprotection in multi-step syntheses, it is prone to hydrolysis in aqueous environments, necessitating anhydrous handling [6].

Alternative Fmoc-Kynurenine Derivatives for Specialized Applications

  • Fmoc-Kyn(SO3H)-OH: Sulfonated Kynurenine mimics oxidative stress-induced sulfonation, useful for studying inflammatory biomarkers [4].
  • Fmoc-Kyn(NH2)-OH: An aminated derivative for synthesizing peptide nucleic acid (PNA) analogs with enhanced binding affinity [7].

Stability Considerations in Various Synthetic Environments

Fmoc-L-Kynurenine derivatives exhibit varying stability depending on conditions:

ConditionFmoc-Kyn(Boc)-OHFmoc-Kyn(CHO)-OHFmoc-Kyn-OH
Basic (20% 2MP/DMF)StablePartial hydrolysisDecomposition
Acidic (TFA cleavage)StableFormyl cleavageStable
Aqueous (pH 7.4)StableHydrolysisOxidation

Key findings:

  • Fmoc-Kyn(Boc)-OH resists Camps cyclization and is ideal for prolonged SPPS [6].
  • Fmoc-Kyn-OH degrades in basic media due to β-elimination of the anthraniloyl group [2].
  • SDS-PAGE separation introduces artifactual Trp oxidation, emphasizing the need for in-solution digestion when analyzing Kyn-containing proteins [2].

Integration into Fmoc-SPPS Protocols

The integration of Fmoc-L-Kynurenine into standard Fluorenylmethyloxycarbonyl Solid-Phase Peptide Synthesis protocols presents unique mechanistic challenges that require careful consideration of both the chemical properties of kynurenine and the standard operating conditions of peptide synthesis [1] [2] [3]. Fmoc-L-Kynurenine, characterized by its β-anthraniloyl-L-alanine structure, represents a non-proteinogenic amino acid derivative that exhibits significantly different reactivity patterns compared to standard proteinogenic amino acids [5].

The fundamental challenge in incorporating Fmoc-L-Kynurenine into routine SPPS protocols stems from the inherent low reactivity of the kynurenine moiety in coupling reactions [6] [7]. This reduced reactivity manifests in several ways during peptide assembly. First, the electron-withdrawing nature of the anthranilic acid carbonyl group creates an environment that reduces the nucleophilicity of the alpha-amino group during subsequent coupling steps [8]. Second, the aromatic amine functionality within the side chain can participate in unwanted side reactions, particularly under the basic conditions required for Fmoc deprotection [9].

Standard Fmoc-SPPS protocols typically employ 20% piperidine in N,N-dimethylformamide for Fmoc group removal, followed by coupling reactions using various activation methods including HATU, HBTU, or PyBOP with appropriate bases such as diisopropylethylamine [1] [2]. However, when Fmoc-L-Kynurenine derivatives are exposed to these conditions, particularly 2-methylpiperidine in dimethylformamide, significant complications arise that can lead to peptide decomposition and reduced yields [9] [10].

The integration strategy must account for the specific protection requirements of the kynurenine side chain. Unprotected Fmoc-L-Kynurenine can be incorporated into peptide sequences, but this approach requires modified coupling conditions including extended reaction times, higher concentrations of coupling reagents, and sometimes elevated temperatures to achieve acceptable yields [6] [8]. Studies have demonstrated that coupling efficiencies for unprotected kynurenine range from 75-85%, which is significantly lower than the 95-99% typically achieved with standard amino acids [11].

The selection of appropriate coupling reagents becomes critical when working with Fmoc-L-Kynurenine. Traditional carbodiimide-based coupling methods often result in incomplete reactions, necessitating the use of more powerful activation methods. Phosphonium and uronium salts such as HATU and PyAOP have shown superior performance in kynurenine coupling reactions, though care must be taken to avoid guanidinylation side reactions that can occur with the unprotected amine groups [1] [12].

Temperature control during coupling reactions represents another crucial parameter for successful integration. While elevated temperatures can improve coupling efficiency, they also increase the risk of side reactions including racemization and oxidation of the kynurenine moiety [13] [14]. Optimal coupling conditions typically involve temperatures between 25-40°C with reaction times extended to 2-4 hours compared to the standard 30-60 minutes used for conventional amino acids [15].

The monitoring of coupling completion requires modified analytical approaches when working with Fmoc-L-Kynurenine. Standard ninhydrin tests may give ambiguous results due to the presence of the aromatic amine functionality in the side chain. Alternative monitoring methods including acetaldehyde/chloranil tests or direct analytical cleavage and mass spectrometric analysis provide more reliable assessment of coupling completion [1].

Resin selection plays a significant role in the successful integration of Fmoc-L-Kynurenine into SPPS protocols. High-loading resins can exacerbate aggregation issues, while low-loading resins may result in insufficient material quantities. ChemMatrix and TentaGel resins have shown particular promise for kynurenine-containing peptides due to their enhanced solvation properties and reduced aggregation tendencies [15] [16].

Camps Cyclization: Mechanisms and Prevention Strategies

The Camps cyclization represents one of the most significant mechanistic challenges encountered in peptide synthesis involving Fmoc-L-Kynurenine derivatives [9] [10] [17]. This side reaction, originally described in the context of quinoline synthesis, becomes particularly problematic when conventionally protected kynurenine building blocks are exposed to the basic conditions required for Fmoc deprotection in solid-phase peptide synthesis.

The mechanistic pathway of Camps cyclization in the context of kynurenine peptide synthesis begins with the formation of an enolate intermediate under basic conditions [9] [17]. When protected kynurenine derivatives such as Fmoc-L-Kyn(Boc,CHO)-OH or Fmoc-L-Kyn(CHO,CHO)-OH are exposed to 20% 2-methylpiperidine in dimethylformamide, the electron-withdrawing groups on the aromatic amine facilitate enolization of the adjacent carbonyl carbon [9]. This enolate intermediate subsequently undergoes intramolecular cyclization through nucleophilic attack on the carbonyl carbon, resulting in the formation of a 4-quinolone ring system [10] [17].

The driving force for this cyclization reaction stems from the favorable thermodynamics of quinolone formation and the presence of multiple electron-withdrawing groups that stabilize the enolate intermediate [9]. The formyl protecting groups, in particular, serve as powerful electron-withdrawing substituents that significantly lower the pKa of the methylene protons alpha to the carbonyl group, making enolate formation highly favorable under the basic conditions of Fmoc deprotection [17].

Research has demonstrated that the Camps cyclization occurs not only in solid-phase conditions but also in solution when similar protecting group combinations are employed [9] [10]. Studies using Boc-L-Kyn(Boc,CHO)-O-tert-butyl and Boc-L-Kyn(CHO,CHO)-OMe as model compounds confirmed that exposure to 20% 2-methylpiperidine in dimethylformamide results in quantitative conversion to the corresponding 4-quinolone amino acid derivatives [9].

The prevention of Camps cyclization requires strategic modification of the protecting group scheme employed for kynurenine incorporation. The most effective approach involves the elimination of one or more electron-withdrawing groups from the aromatic amine functionality [9] [10]. Specifically, the use of Fmoc-L-Kyn(Boc)-OH, which contains only a single Boc protecting group on the aniline nitrogen, has been shown to completely prevent Camps cyclization while maintaining adequate protection of the side chain functionality [9].

Mechanistic studies have revealed that the presence of two electron-withdrawing groups (such as Boc and CHO combinations) creates a critical threshold for enolate formation that makes cyclization thermodynamically and kinetically favorable [9]. By reducing the electron-withdrawing capacity through the use of a single protecting group, the enolization step becomes significantly less favorable, effectively preventing the cyclization pathway [10].

Alternative prevention strategies include the modification of deprotection conditions to reduce the basicity or nucleophilicity of the reaction environment. However, these approaches often compromise the efficiency of Fmoc removal and are generally less practical than protecting group optimization [18]. The use of weaker bases or reduced concentrations of piperidine can minimize cyclization but may result in incomplete deprotection and reduced synthetic efficiency [18].

The temporal aspects of Camps cyclization also provide insights into prevention strategies. The reaction exhibits relatively slow kinetics compared to standard Fmoc deprotection, suggesting that rapid deprotection protocols with minimal exposure time to basic conditions can reduce the extent of cyclization [9]. However, this approach requires careful optimization to ensure complete Fmoc removal while minimizing side reaction formation [18].

Temperature control represents another important parameter in cyclization prevention. Lower temperatures generally favor the desired deprotection reaction over the competing cyclization pathway, though this must be balanced against the reduced kinetics of Fmoc removal at lower temperatures [18] [9]. Optimal conditions typically involve room temperature deprotection with careful monitoring of reaction progress [10].

Side Reaction Profiles During Peptide Assembly

The synthesis of peptides containing Fmoc-L-Kynurenine is characterized by a complex profile of potential side reactions that can significantly impact both yield and purity of the final product [19] [12]. Understanding these side reaction mechanisms is essential for developing effective prevention strategies and optimizing synthetic protocols for kynurenine-containing peptides.

Beyond the Camps cyclization discussed previously, several other side reactions present significant challenges during kynurenine peptide assembly. Incomplete coupling reactions represent a persistent issue due to the reduced nucleophilicity of amino groups in the vicinity of the kynurenine moiety [6] [11]. The electron-withdrawing nature of the anthranilic acid carbonyl group creates an electronic environment that decreases the reactivity of both the kynurenine amino acid itself and subsequent amino acids in the growing peptide chain [8].

Oxidation reactions pose a particular concern for kynurenine-containing peptides due to the presence of the aromatic amine functionality and the overall susceptibility of the kynurenine structure to oxidative degradation [13] [20]. Under standard SPPS conditions, exposure to atmospheric oxygen, trace metal contaminants, or oxidizing impurities in solvents can lead to the formation of various oxidation products including kynurenine-derived quinones and other electrophilic species [13]. These oxidation products can participate in further reactions with nucleophilic sites on the growing peptide chain, leading to cross-linking, aggregation, and peptide degradation [21].

The formation of aspartimide side products, while not specific to kynurenine-containing sequences, can be exacerbated in peptides containing this amino acid due to the altered electronic environment and potential for intramolecular interactions [1] [12]. When aspartic acid residues are present in proximity to kynurenine, the electron-withdrawing nature of the kynurenine side chain can influence the formation and stability of the intermediate aspartimide ring, potentially altering the stereochemistry and leading to unexpected product distributions [12].

Racemization represents another significant concern during kynurenine peptide synthesis, particularly during extended coupling reactions required to achieve acceptable yields [22] [12]. The presence of the electron-withdrawing anthranilic acid carbonyl group can stabilize carbanion intermediates formed during coupling reactions, increasing the susceptibility to racemization under basic conditions [11]. This is particularly problematic when using extended coupling times or elevated temperatures to overcome the inherent low reactivity of kynurenine derivatives [14].

Diketopiperazine formation, while generally associated with proline-containing sequences at the dipeptide stage, can occur in kynurenine-containing peptides under specific circumstances [12]. The conformational constraints imposed by the kynurenine side chain can create favorable geometries for cyclization reactions, particularly when kynurenine is positioned at the N-terminus or in close proximity to other conformationally constrained amino acids [12].

Aggregation phenomena represent a particularly challenging aspect of kynurenine peptide synthesis [23] [14]. The aromatic character of the kynurenine side chain promotes π-π stacking interactions between growing peptide chains, leading to the formation of insoluble aggregates on the solid support [23]. These aggregation events reduce the accessibility of reactive sites, leading to incomplete coupling reactions and heterogeneous reaction conditions that promote side product formation [24].

The hydrolysis of peptide bonds, while generally not a significant issue under standard SPPS conditions, can become problematic in kynurenine-containing sequences due to the altered electronic environment around the amide bonds [25]. The electron-withdrawing nature of the kynurenine side chain can activate adjacent peptide bonds toward nucleophilic attack, particularly under the prolonged basic conditions sometimes required for kynurenine coupling reactions [19].

Guanidinylation reactions, resulting from the reaction of uronium or aminium coupling reagents with free amino groups, present an additional challenge in kynurenine peptide synthesis [12]. The aromatic amine functionality in unprotected kynurenine can serve as a nucleophile for these reactions, leading to the formation of guanidine derivatives that permanently cap the peptide chain and prevent further elongation [12].

Prevention strategies for these side reactions require a multifaceted approach involving optimization of protecting groups, coupling conditions, and reaction monitoring. The use of antioxidants such as butylated hydroxytoluene or vitamin E can help prevent oxidation reactions [13]. Careful control of pH and the use of hindered bases can minimize racemization [26]. The implementation of double coupling protocols with thorough washing between steps can help overcome incomplete coupling issues [11].

Comparative Analysis of Protection Strategies for Optimal Yields

The selection of appropriate protection strategies for Fmoc-L-Kynurenine represents a critical decision point that significantly impacts the success of peptide synthesis efforts [9] [10] [27]. A systematic comparison of available protection schemes reveals distinct advantages and limitations that must be carefully considered in the context of specific synthetic objectives and peptide sequences.

Protection Strategy Performance Analysis

Protection StrategySide Chain ProtectionCamps Cyclization RiskCoupling Efficiency (%)Stability to PiperidineRecommended Application
Fmoc-L-Kyn-OH (unprotected)NoneLow75-85StableShort peptides, careful conditions
Fmoc-L-Kyn(Boc)-OHBoc on aniline nitrogenLow90-95StableGeneral SPPS, optimal choice
Fmoc-L-Kyn(CHO)-OHCHO on aniline nitrogenMedium80-90Partially stableModerate sequences
Fmoc-L-Kyn(Boc,CHO)-OHBoc + CHO protectionHigh70-80UnstableAvoid in standard SPPS
Fmoc-L-Kyn(CHO,CHO)-OHDouble CHO protectionVery High65-75Very unstableAvoid in standard SPPS

The unprotected Fmoc-L-Kyn-OH strategy offers the advantage of synthetic simplicity and minimal protecting group burden, which aligns with green chemistry principles and reduces the complexity of final deprotection steps [28] [29]. However, this approach is associated with several significant limitations including reduced coupling efficiency due to the presence of the free aromatic amine functionality [6]. The unprotected aniline nitrogen can participate in competing side reactions during coupling, leading to reduced yields and the formation of undesired products [29].

Despite these limitations, unprotected Fmoc-L-Kynurenine can be successfully employed in shorter peptide sequences where the reduced number of coupling steps minimizes the cumulative impact of lower coupling efficiency [28]. Research has demonstrated that careful optimization of coupling conditions, including the use of excess reagents, extended reaction times, and elevated temperatures, can achieve acceptable yields with unprotected kynurenine derivatives [6] [7].

The Fmoc-L-Kyn(Boc)-OH protection strategy emerges as the optimal choice for most SPPS applications involving kynurenine [9] [10]. This approach provides effective protection of the aromatic amine functionality while avoiding the electron-withdrawing group combinations that lead to Camps cyclization [9]. The single Boc protecting group is readily removed under standard trifluoroacetic acid cleavage conditions used for final peptide deprotection, maintaining compatibility with existing SPPS protocols [27].

Coupling efficiency studies demonstrate that Fmoc-L-Kyn(Boc)-OH achieves 90-95% coupling yields under optimized conditions, approaching the performance levels observed with standard proteinogenic amino acids [9]. This high efficiency is attributed to the protection of the aromatic amine, which eliminates competing side reactions while maintaining the nucleophilicity required for efficient amide bond formation [10].

The stability profile of Fmoc-L-Kyn(Boc)-OH under standard Fmoc deprotection conditions has been extensively validated [9] [10]. Unlike the CHO-protected derivatives, this building block shows no tendency toward Camps cyclization when exposed to 20% piperidine in dimethylformamide, even under extended exposure times [9]. This stability allows for the use of standard deprotection protocols without modification, significantly simplifying synthetic procedures [10].

Formyl-protected derivatives, including Fmoc-L-Kyn(CHO)-OH, represent an intermediate option that provides some protection of the aromatic amine while maintaining reasonable coupling efficiency [30]. However, the electron-withdrawing nature of the formyl group creates a moderate risk of Camps cyclization, particularly under prolonged exposure to basic conditions [9]. This strategy may be suitable for shorter sequences or when specific synthetic objectives require the use of formyl protection [30].

The combination strategies involving both Boc and CHO protecting groups, such as Fmoc-L-Kyn(Boc,CHO)-OH and Fmoc-L-Kyn(CHO,CHO)-OH, demonstrate poor performance characteristics that make them unsuitable for routine SPPS applications [9] [10]. The presence of multiple electron-withdrawing groups creates a high propensity for Camps cyclization that results in significant peptide decomposition and reduced yields [9].

Experimental evidence from daptomycin synthesis studies clearly demonstrates the practical implications of protection strategy selection [9] [10]. Initial attempts using conventionally protected kynurenine derivatives resulted in low yields and intractable peptide decomposition due to Camps cyclization [9]. Switching to the Fmoc-L-Kyn(Boc)-OH strategy led to a dramatic improvement in synthesis outcomes, with overall yields increasing from less than 5% to 22% [9] [10].

Economic and Practical Considerations

The economic implications of protection strategy selection extend beyond simple reagent costs to encompass purification requirements, synthesis time, and overall process efficiency [31] [32]. While unprotected kynurenine derivatives may appear cost-effective due to reduced protecting group burden, the lower coupling efficiency and increased purification requirements often result in higher overall costs when all factors are considered [31].

The Fmoc-L-Kyn(Boc)-OH strategy, despite requiring additional protecting group manipulation, often proves most economical for longer peptides due to the superior coupling efficiency and reduced side product formation [31] [32]. The ability to use standard SPPS protocols without modification also reduces development time and technical complexity [10].

Solution-Phase versus Solid-Phase Synthesis: Strategic Considerations

The choice between solution-phase and solid-phase methodologies for the synthesis of kynurenine-containing peptides involves careful consideration of multiple factors including peptide length, sequence complexity, scale requirements, and the specific challenges associated with kynurenine incorporation [33] [34] [35]. Each approach offers distinct advantages and limitations that must be evaluated in the context of specific synthetic objectives.

Fundamental Methodological Differences

ParameterSolid-Phase (SPPS)Solution-Phase (LPPS)Optimal for Kynurenine
Synthesis SpeedFast (hours to days)Slow (days to weeks)SPPS for short peptides
Purification ComplexitySingle final purificationMultiple intermediate stepsLPPS advantage
Reagent ConsumptionHigh excess requiredStoichiometric amountsLPPS advantage
ScalabilityLimited (kg scale)Excellent (multi-kg)LPPS for production
Automation CapabilityExcellentLimitedSPPS advantage
Side Reaction ControlModerateExcellentLPPS advantage
Cost per gramHigh for small scaleLow for large scaleDepends on scale
Environmental ImpactHigh solvent useLower solvent useLPPS advantage
Quality ControlEnd-point analysis onlyEach step monitoredLPPS advantage
Fragment AssemblyOn-resin challengingEfficient fragment couplingLPPS advantage

Solid-phase peptide synthesis offers significant advantages for kynurenine-containing peptides in terms of speed and automation capability [1] [2] [36]. The ability to rapidly cycle through deprotection and coupling steps makes SPPS particularly attractive for shorter peptides where the cumulative effects of side reactions remain manageable [37] [38]. The automation potential of SPPS allows for reproducible synthesis conditions and reduces the labor intensity associated with peptide production [39].

However, the inherent challenges of kynurenine incorporation into SPPS protocols, including the reduced coupling efficiency and propensity for side reactions, become more pronounced as peptide length increases [6] [11]. The inability to purify intermediate products in SPPS means that any side products or incomplete coupling reactions accumulate throughout the synthesis, leading to increasingly complex product mixtures [24] [37].

Solution-phase peptide synthesis provides superior control over reaction conditions and allows for purification at each step, which is particularly advantageous for kynurenine-containing sequences [34] [40] [39]. The ability to monitor each coupling reaction and purify intermediates enables the identification and correction of problems before they compound in subsequent steps [34]. This level of control is especially valuable given the unique reactivity profile of kynurenine derivatives [6] [8].

Convergent Synthesis Strategies

The integration of both methodologies through convergent synthesis approaches represents an optimal strategy for many kynurenine-containing peptides [35] [41] [42]. This hybrid approach utilizes SPPS for the preparation of individual peptide fragments, which are then coupled in solution to generate the final product [41] [43]. The convergent strategy offers several advantages specific to kynurenine-containing peptides.

Fragment-based synthesis allows for the optimization of each segment independently, enabling the use of specialized conditions for kynurenine incorporation while employing standard protocols for other regions of the peptide [35] [43]. This approach is particularly valuable for longer peptides where the kynurenine residue represents only a small portion of the overall sequence [44].

The solution-phase coupling of fragments provides enhanced control over the critical bond formation steps involving kynurenine [35] [42]. Unlike on-resin coupling reactions, solution-phase fragment condensation allows for real-time monitoring of reaction progress and immediate purification of products [43]. This level of control is essential for achieving high yields in reactions involving the less reactive kynurenine derivatives [6].

Scale and Economic Considerations

Economic factors play a crucial role in methodology selection, particularly for production-scale synthesis [32] [45] [33]. Solution-phase synthesis demonstrates superior economics at larger scales due to more efficient reagent utilization and reduced solvent consumption [33] [39]. The ability to use stoichiometric amounts of reagents rather than large excess quantities results in significant cost savings for expensive kynurenine building blocks [31].

Solid-phase synthesis remains economically advantageous for smaller scale research applications where the rapid synthesis capability and reduced labor requirements offset the higher reagent costs [37] [39]. The automation potential of SPPS also provides economic benefits in high-throughput screening applications or when multiple analogs are required [14].

Environmental Impact Assessment

Environmental considerations increasingly influence methodology selection in pharmaceutical manufacturing [45] [46]. Solution-phase synthesis generally demonstrates superior environmental performance due to reduced solvent consumption and waste generation [33] [39]. The ability to recycle and reuse solvents in solution-phase synthesis provides additional environmental benefits [45].

Solid-phase synthesis, while offering advantages in terms of synthesis speed and automation, generates significant quantities of organic waste due to the large excess of reagents required and the multiple washing steps necessary for each coupling cycle [23] [18]. Recent developments in green SPPS protocols, including in situ Fmoc removal strategies and reduced solvent washing procedures, are beginning to address these environmental concerns [18].

Quality Control and Analytical Considerations

The analytical challenges associated with kynurenine-containing peptides favor solution-phase methodologies that allow for intermediate characterization [34] [39]. The ability to purify and analyze each fragment independently provides enhanced confidence in the final product quality [43]. This is particularly important for therapeutic applications where impurity profiles must be thoroughly characterized [32].

Solid-phase synthesis, with its reliance on end-point analysis, can mask quality issues until the final cleavage and purification steps [37]. Given the propensity for side reactions in kynurenine-containing sequences, this limitation can result in significant analytical challenges and potential quality issues [19] [12].

XLogP3

3.9

Dates

Last modified: 08-17-2023

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